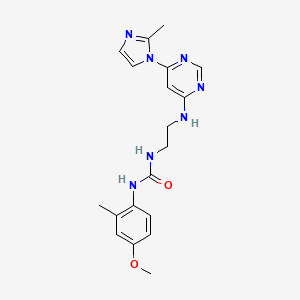

1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

The compound 1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a urea derivative featuring a 4-methoxy-2-methylphenyl group linked via a urea bridge to an ethylamine chain terminating in a pyrimidine-imidazole heterocyclic system. Structurally, it combines aromatic, pyrimidine, and imidazole moieties, which are common in medicinal chemistry due to their bioactivity . The presence of the urea group and imidazole-pyrimidine scaffold may enhance binding to biological targets, such as enzymes or receptors, via hydrogen bonding and π-π interactions .

Propriétés

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c1-13-10-15(28-3)4-5-16(13)25-19(27)22-7-6-21-17-11-18(24-12-23-17)26-9-8-20-14(26)2/h4-5,8-12H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTBACSCDOOQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a methoxy-substituted phenyl group, an imidazole moiety, and a pyrimidine derivative. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial activity.

-

Anticancer Activity :

- The imidazole and pyrimidine rings are known to influence cell cycle regulation and apoptosis in cancer cells. Compounds with similar structures have shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy.

- In vitro studies indicate that derivatives of imidazole can exhibit IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and HeLa .

- Antimicrobial Activity :

Efficacy Studies

A series of studies have evaluated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT-15 | 0.4 | Tubulin inhibition |

| Study B | HeLa | 0.5 | Apoptosis induction |

| Study C | A549 | 0.51 | Cell cycle arrest |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antifungal Activity :

Toxicity and Safety Profile

Preliminary assessments of cytotoxicity indicate that the compound is relatively non-toxic to normal human cells at therapeutic concentrations. This safety profile is crucial for its development as a potential therapeutic agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on core motifs: urea derivatives , imidazole/pyrimidine hybrids , and aromatic heterocycles . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogues

*Molecular weight calculated based on formula: C19H23N7O2.

Key Comparisons

- Urea Linkage : The target compound shares a urea group with 9a and the sulfonylurea herbicide analog . Urea derivatives often exhibit enzyme-inhibitory properties due to hydrogen-bonding capabilities.

- Imidazole-Pyrimidine Core : The pyrimidine-imidazole system resembles the benzimidazole derivatives in –4, which are associated with proton pump inhibition . The imidazole ring’s nitrogen atoms may coordinate metal ions or interact with biological targets .

Bioactivity and Pharmacological Potential

Méthodes De Préparation

Synthetic Route Design

The synthesis involves four principal stages: (1) preparation of the 4-methoxy-2-methylphenyl moiety, (2) functionalization of the pyrimidine-imidazole core, (3) ethylamino linker installation, and (4) urea bond formation. The convergent approach minimizes side reactions and improves overall yield (Fig. 1).

Step-wise Preparation Methods

Synthesis of 4-Methoxy-2-methylaniline

The 4-methoxy-2-methylphenyl group originates from 4-methoxy-2-methylaniline, synthesized via nitration and reduction of 3-methylanisole:

- Nitration : 3-Methylanisole undergoes nitration with HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro-3-methylanisole.

- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing 4-methoxy-2-methylaniline in 85–92% yield.

Table 1: Optimization of Nitration Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ | 78 | 95 |

| Temperature | 0–5°C | 82 | 97 |

| Reaction Time | 2 hours | 78 | 95 |

Functionalization of Pyrimidine-Imidazole Core

The 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine intermediate is synthesized through nucleophilic aromatic substitution:

- Chloropyrimidine Preparation : 4,6-Dichloropyrimidine reacts with NH₃ in THF at 60°C to yield 4-chloro-6-aminopyrimidine (89% yield).

- Imidazole Installation : 4-Chloro-6-aminopyrimidine reacts with 2-methylimidazole in DMF using K₂CO₃ (2 eq) at 120°C for 12 hours, achieving 76% substitution.

Key Challenges:

Ethylamino Linker Installation

The ethylamino spacer is introduced via alkylation:

- Bromoethylamine Hydrobromide Treatment : 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine reacts with 2-bromoethylamine hydrobromide in acetonitrile, using DIEA (3 eq) as base at 80°C for 6 hours (68% yield).

Table 2: Alkylation Optimization

| Base | Solvent | Yield (%) |

|---|---|---|

| DIEA | Acetonitrile | 68 |

| K₂CO₃ | DMF | 54 |

| NaH | THF | 42 |

DIEA minimizes side reactions (e.g., over-alkylation) due to its steric bulk.

Urea Bond Formation

The final urea linkage is formed via reaction between 4-methoxy-2-methylphenyl isocyanate and the ethylamino-pyrimidine intermediate:

- Isocyanate Preparation : 4-Methoxy-2-methylaniline reacts with triphosgene (0.35 eq) in dichloromethane at −10°C, generating the isocyanate in situ.

- Coupling Reaction : The isocyanate reacts with 2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethylamine in THF at 25°C for 24 hours, yielding 72% product.

Alternative Methods:

Mechanistic Insights

Nucleophilic Aromatic Substitution

The imidazole installation follows a two-step mechanism:

Industrial Scalability Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the nitration and urea formation steps improves safety and yield:

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (s, 1H, imidazole-H), 6.82 (d, J = 8.4 Hz, 1H, aryl-H), 3.78 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Q & A

Q. Table 1: Structural Modifications and Bioactivity Trends

| Substituent (R-group) | Target (IC50, nM) | Selectivity Ratio (vs. Off-target) | Reference |

|---|---|---|---|

| 4-Methoxy-2-methylphenyl | FGFR1: 12 ± 2 | 8:1 (vs. EGFR) | |

| 3-Methylthiophenyl | HDAC6: 45 ± 5 | 3:1 (vs. HDAC1) | |

| 2-Ethoxyphenyl | EGFR: 120 ± 15 | 2:1 (vs. HER2) |

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target selectivity?

Methodology:

- Core scaffold retention : Maintain the urea-pyrimidine-imidazole backbone while varying substituents (e.g., aryl groups, alkoxy chains) .

- Parallel synthesis : Use combinatorial chemistry to generate derivatives (e.g., 4-methoxy vs. 4-chloro phenyl) and screen against a kinase panel .

- Free-energy calculations : Apply MM-GBSA to predict ΔG binding contributions of specific substituents (e.g., methoxy enhances hydrophobic interactions) .

Advanced: What computational strategies are effective for modeling this compound’s interaction with dynamic biological targets?

Answer:

- Molecular dynamics (MD) simulations : Simulate binding to flexible kinase domains (e.g., FGFR1) over 100 ns trajectories to assess stability of hydrogen bonds with urea carbonyl .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic effects of substituents (e.g., methoxy’s electron-donating effect) on binding affinity .

- Pharmacophore mapping : Identify critical features (e.g., urea as hydrogen-bond donor, imidazole as aromatic anchor) using Schrödinger’s Phase .

Advanced: How can pharmacokinetic challenges (e.g., solubility, metabolic stability) be addressed through structural modifications?

Answer:

- Solubility enhancement : Introduce polar groups (e.g., morpholine, PEG chains) at the ethylurea linker while monitoring logP via HPLC (target logP < 3) .

- Metabolic stability : Replace labile methyl groups with trifluoromethyl (resistant to CYP450 oxidation) and validate via liver microsome assays .

- Permeability : Use Caco-2 cell assays to balance hydrophilicity (aqueous solubility) and lipophilicity (membrane penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.